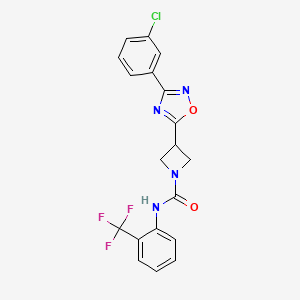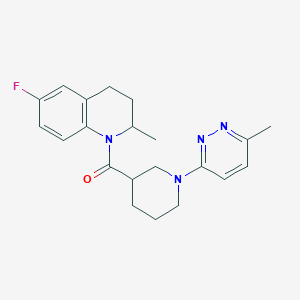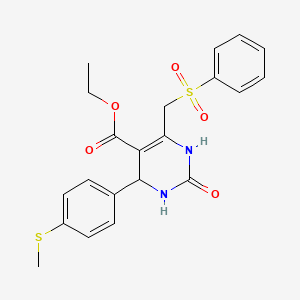
3-(4-Nitropyrazol-1-yl)-N-(1-prop-2-enoylazepan-3-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Nitropyrazol-1-yl)-N-(1-prop-2-enoylazepan-3-yl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用机制
The mechanism of action of 3-(4-Nitropyrazol-1-yl)-N-(1-prop-2-enoylazepan-3-yl)propanamide involves the inhibition of specific enzymes and proteins in the target cells. This compound binds to the active site of the target enzyme or protein and prevents its normal function. This leads to the disruption of the biological process in the target cells, which ultimately results in cell death or growth inhibition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-Nitropyrazol-1-yl)-N-(1-prop-2-enoylazepan-3-yl)propanamide depend on the specific target cells and the concentration of the compound used. This compound has been found to induce apoptosis or programmed cell death in cancer cells. It also inhibits the growth of bacteria and fungi by disrupting their cell wall synthesis or DNA replication. Additionally, this compound has been found to have neuroprotective effects and can prevent certain neurological disorders.
实验室实验的优点和局限性
The advantages of using 3-(4-Nitropyrazol-1-yl)-N-(1-prop-2-enoylazepan-3-yl)propanamide in lab experiments include its potency and specificity towards the target cells. This compound can be used in small concentrations to achieve the desired effect, which reduces the cost and time required for the experiment. However, the limitations of using this compound include its potential toxicity towards non-target cells and the need for specific purification techniques to obtain a pure product.
未来方向
There are several future directions for the use of 3-(4-Nitropyrazol-1-yl)-N-(1-prop-2-enoylazepan-3-yl)propanamide in scientific research. One potential application is its use as a diagnostic tool for certain diseases. This compound can be used to detect specific biomarkers in the target cells, which can aid in the early detection and treatment of the disease. Another future direction is the development of new derivatives of this compound with improved potency and specificity towards the target cells. Additionally, this compound can be studied for its potential use in combination therapy with other drugs to enhance their efficacy and reduce their side effects.
In conclusion, 3-(4-Nitropyrazol-1-yl)-N-(1-prop-2-enoylazepan-3-yl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research on this compound can lead to the development of new treatments and diagnostic tools for various diseases.
合成方法
The synthesis of 3-(4-Nitropyrazol-1-yl)-N-(1-prop-2-enoylazepan-3-yl)propanamide involves the reaction of 4-nitropyrazole with 3-aminopropionylazepane in the presence of a suitable solvent and reagent. The reaction is carried out under specific conditions to obtain the desired product. The purity and yield of the product can be improved by using different purification techniques.
科学研究应用
3-(4-Nitropyrazol-1-yl)-N-(1-prop-2-enoylazepan-3-yl)propanamide has been studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial, antifungal, and anticancer properties. This compound has also been studied for its potential use in the treatment of neurological disorders and as a diagnostic tool for certain diseases.
属性
IUPAC Name |
3-(4-nitropyrazol-1-yl)-N-(1-prop-2-enoylazepan-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O4/c1-2-15(22)18-7-4-3-5-12(10-18)17-14(21)6-8-19-11-13(9-16-19)20(23)24/h2,9,11-12H,1,3-8,10H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXSGBFTQYLGJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCCC(C1)NC(=O)CCN2C=C(C=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Nitropyrazol-1-yl)-N-(1-prop-2-enoylazepan-3-yl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(3-methoxyphenyl)methyl]-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2945854.png)
![N-[Cyano-(3-hydroxyphenyl)methyl]-N-methylbut-2-ynamide](/img/structure/B2945855.png)


![7-(tert-butyl)-3-(2,5-dimethylbenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2945858.png)
![2-[[1-(3,4-Dimethylbenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2945861.png)
![N-mesityl-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2945862.png)





![N-[2-Methoxy-2-(2-methylphenyl)ethyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide](/img/structure/B2945874.png)
